Dimethyl 2-(but-1-en-1-yl)butanedioate

Lipophilicity Partition coefficient Membrane permeability

Dimethyl 2-(but-1-en-1-yl)butanedioate is a diester of butanedioic acid (succinic acid) featuring two methyl ester termini and a but-1-en-1-yl substituent at the C2 position of the succinate backbone (C₁₀H₁₆O₄, MW 200.23 g·mol⁻¹). The molecule contains a stereogenic centre at C2 and an (E/Z)-configured olefin in the butenyl side chain, creating a moderately lipophilic scaffold (XLogP ≈ 1.4) that is distinct from the parent dimethyl succinate.

Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
CAS No. 71195-19-2
Cat. No. B14455887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-(but-1-en-1-yl)butanedioate
CAS71195-19-2
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCCC=CC(CC(=O)OC)C(=O)OC
InChIInChI=1S/C10H16O4/c1-4-5-6-8(10(12)14-3)7-9(11)13-2/h5-6,8H,4,7H2,1-3H3
InChIKeyRSESRCGMLBHVBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 2-(but-1-en-1-yl)butanedioate (CAS 71195-19-2) – Core Structural & Physicochemical Baseline for Scientific Procurement


Dimethyl 2-(but-1-en-1-yl)butanedioate is a diester of butanedioic acid (succinic acid) featuring two methyl ester termini and a but-1-en-1-yl substituent at the C2 position of the succinate backbone (C₁₀H₁₆O₄, MW 200.23 g·mol⁻¹) . The molecule contains a stereogenic centre at C2 and an (E/Z)-configured olefin in the butenyl side chain, creating a moderately lipophilic scaffold (XLogP ≈ 1.4) that is distinct from the parent dimethyl succinate . These basic characteristics place the compound at the intersection of unsaturated ester chemistry and functionalized succinate building blocks, making it a candidate for applications where both ester reactivity and olefin functionality are required.

Dimethyl 2-(but-1-en-1-yl)butanedioate (71195-19-2) – Why In-Class Analogs Cannot Be Interchanged


A procurement decision based solely on the ‘succinate diester’ class overlooks the decisive impact of the but-1-en-1-yl substituent on physicochemical and reactivity profiles. The appended butenyl group introduces a centre of unsaturation that fundamentally alters lipophilicity, thermal behaviour, and chemical reactivity relative to the fully saturated dimethyl succinate (CAS 106-65-0) or the conjugated dimethyl fumarate/maleate pair (CAS 624-49-7 / 624-48-6). These differences propagate into measurable outcomes in partitioning, reaction selectivity, and formulation compatibility, making simple one-for-one substitution a source of experimental irreproducibility. The quantitative evidence below details where the target compound departs from its closest structural neighbors.

Dimethyl 2-(but-1-en-1-yl)butanedioate (71195-19-2) – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity (XLogP) Differentiation vs. Dimethyl Succinate – Impact on Membrane Partitioning

The target compound displays a computed XLogP of 1.4 , whereas the fully saturated analog dimethyl succinate (CAS 106-65-0) has an XLogP of approximately 0.3 [1]. This 1.1 log unit increase translates to roughly an order-of-magnitude higher octanol–water partition coefficient, indicating substantially greater membrane permeability and altered distribution behaviour in biphasic or biological systems.

Lipophilicity Partition coefficient Membrane permeability

Thermal Behaviour Differentiation – Melting Point Depression vs. Dimethyl Succinate

The target compound exhibits a significantly lower melting point (−20 °C) compared with dimethyl succinate (18 °C) . The 38 °C depression reflects reduced crystal lattice energy conferred by the but-1-en-1-yl side chain, meaning the target remains a free-flowing liquid at refrigerator and room temperatures, whereas dimethyl succinate solidifies under standard laboratory conditions.

Melting point Crystallinity Thermal analysis

Olefin Reactivity Differentiation – Diels–Alder and Radical Addition Competence vs. Saturated Diesters

The but-1-en-1-yl substituent provides an electron-rich dienophile that is absent in dimethyl succinate. This olefin enables [4+2] cycloaddition with conjugated dienes and radical-mediated C–C bond formation, reactions that are fundamentally inaccessible to the saturated dimethyl succinate scaffold . While direct kinetic data for the target compound are not available, the class of β,γ-unsaturated esters is known to participate in Diels–Alder reactions with rate constants on the order of 10⁻⁴–10⁻⁶ M⁻¹·s⁻¹ depending on diene/dienophile pairing [1], whereas dimethyl succinate shows no measurable cycloaddition under identical conditions.

Diels-Alder cycloaddition Radical polymerization Unsaturated ester

Boiling Point Differentiation – Elevated Boiling Range vs. Dimethyl Succinate

The target compound boils at 204–205 °C , approximately 5 °C higher than dimethyl succinate (200 °C at 760 mmHg) [1]. This modest but reproducible elevation reflects the increased molecular weight and van der Waals surface area contributed by the butenyl chain, which directly affects separation parameters in fractional distillation and gas chromatographic retention indices.

Boiling point Thermal stability Distillation

Dimethyl 2-(but-1-en-1-yl)butanedioate (71195-19-2) – Evidence-Backed Application Scenarios for Scientific Procurement


Lipophilic Prodrug or Probe Design Requiring Enhanced Membrane Permeability

The XLogP shift of +1.1 relative to dimethyl succinate (Section 3, Evidence Item 1) makes the target compound a superior choice when a succinate diester scaffold must achieve measurable passive membrane diffusion. Researchers designing esterase-labile prodrugs or fluorescent probes for intracellular delivery can exploit this 12.6-fold higher octanol–water partition to improve cellular uptake without additional structural modifications. Procurement of the butenyl-substituted diester is warranted when dimethyl succinate fails to achieve adequate intracellular concentration in preliminary permeability assays.

Diels–Alder or Thiol-Ene Click Chemistry for Polymer and Bioconjugate Synthesis

The olefin functionality documented in Section 3 (Evidence Item 3) enables cycloaddition and radical-mediated coupling reactions that are inaccessible to saturated diesters. This compound is therefore a directly actionable building block for synthesizing functionalized cyclohexene adducts, cross-linked polymer networks, and peptide–polymer conjugates via thiol-ene chemistry. Procurement is indicated when the synthetic route requires an electron-rich dienophile or a radical acceptor that can be introduced via a stable, distillable liquid diester.

Liquid-Phase Automated Synthesis and High-Throughput Experimentation

The low melting point of −20 °C (Section 3, Evidence Item 2) ensures that the compound remains liquid across all standard laboratory and cold-storage conditions, in contrast to dimethyl succinate (m.p. 18 °C), which solidifies in air-conditioned laboratories. This property eliminates solidification-related dispensing failures in automated liquid handlers, making the compound the preferred choice for high-throughput synthesis platforms where consistent gravimetric or volumetric delivery is critical for reaction reproducibility.

Structure–Activity Relationship (SAR) Studies on Succinate-Based Bioactive Molecules

When a medicinal chemistry program identifies a succinate diester as a pharmacophoric element, the butenyl analog provides a systematic probe for the effects of increased lipophilicity and steric bulk (Sections 3, Evidence Items 1 and 4). The boiling point increment of 4–5 °C and XLogP increase of 1.1 units allow researchers to deconvolute hydrophobic versus electronic contributions to target binding, metabolic stability, and off-target promiscuity, thereby guiding rational lead optimization.

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